molecular formula C20H11BrClN3O4 B15018859 4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol

4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol

Cat. No.: B15018859
M. Wt: 472.7 g/mol
InChI Key: QJUAHOMLDONGHQ-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol is a complex organic compound that features a bromine atom, a chlorophenyl group, a benzoxazole ring, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol typically involves the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with 4-chlorobenzoic acid under acidic conditions to form the benzoxazole ring.

    Nitration: The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Schiff Base: The final step involves the condensation of the brominated and nitrated benzoxazole derivative with 4-chlorobenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzoxazole moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Substituted derivatives with various functional groups replacing the halogens.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving oxidative stress and enzyme inhibition.

Mechanism of Action

The mechanism of action of this compound is likely multifaceted, involving interactions with various molecular targets. The nitrophenol moiety can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The benzoxazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
  • 4-bromo-2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol

Uniqueness

The presence of both a nitrophenol and a benzoxazole moiety in 4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol distinguishes it from similar compounds. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H11BrClN3O4

Molecular Weight

472.7 g/mol

IUPAC Name

4-bromo-2-[[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H11BrClN3O4/c21-13-7-12(19(26)17(8-13)25(27)28)10-23-15-5-6-16-18(9-15)29-20(24-16)11-1-3-14(22)4-2-11/h1-10,26H

InChI Key

QJUAHOMLDONGHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)Cl

Origin of Product

United States

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